Trimethoprim-15N3
Description
Properties
Molecular Formula |
C₁₄H₁₈N¹⁵N₃O₃ |
|---|---|
Molecular Weight |
293.3 |
Synonyms |
5-[(3,4,5-Trimethoxyphenyl)methyl]-2,4-pyrimidinediamine-15N3; 2,4-Diamino-5-(3’,4’,5’-trimethoxybenzyl)pyrimidine; Instalac-15N3; Monotrim-15N3; Proloprim-15N3; Syraprim-15N3; Tiempe-15N3; Trimanyl-15N3; Uretrim-15N3; Wellcoprim-15N3; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 15n3 Trimethoprim
Strategies for Site-Specific ¹⁵N-Isotopic Labeling of Trimethoprim (B1683648)
The core of producing Trimethoprim-¹⁵N₃ lies in the strategic construction of its 2,4-diaminopyrimidine (B92962) ring using nitrogen-15 (B135050) enriched starting materials.
The synthesis of Trimethoprim-¹⁵N₃ requires the careful selection of precursors that are enriched with the ¹⁵N isotope. The most common strategies for synthesizing the pyrimidine (B1678525) core of trimethoprim involve a cyclization reaction with a guanidine (B92328) derivative. Therefore, to create the specifically labeled [1,3,2-amino-¹⁵N₃]-trimethoprim, ¹⁵N-labeled guanidine is the critical precursor. This ensures that the two ring nitrogens (N1 and N3) and the exocyclic amino nitrogen at the C2 position are all ¹⁵N isotopes. The synthesis starts with appropriately ¹⁵N-labeled precursors that contribute the labeled nitrogen atoms to the pyrimidine ring. vulcanchem.com
Standard synthesis pathways for trimethoprim are adapted to incorporate the ¹⁵N isotopes. A typical route involves the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with a suitable three-carbon component, followed by reaction with the isotopically labeled guanidine to form the pyrimidine ring. The optimization of this pathway focuses on ensuring the efficient incorporation of the [¹⁵N₃]-guanidine into the final structure. Reaction conditions are fine-tuned to maximize yield and ensure that the isotopic label is retained without scrambling. The use of ¹⁵N-labeled reagents like ¹⁵NH₄Cl or ¹⁵NH₃ gas is a common method for introducing the isotope into molecules. alfa-chemistry.com
Following synthesis, the crude product contains Trimethoprim-¹⁵N₃ alongside unreacted precursors and potential byproducts. Achieving high purity, often greater than 98%, is essential for its use in sensitive analytical applications. vulcanchem.com High-performance liquid chromatography (HPLC) is a primary technique used for the purification and isolation of the final product. jove.com This chromatographic method effectively separates the target compound based on its physicochemical properties, yielding a chemically and isotopically pure analog. vulcanchem.comjove.com Solid-phase extraction (SPE) can also be employed as a cleanup step in the analytical process. nih.gov
Optimization of Reaction Pathways for 15N-Incorporation
Isotopic Purity and Enrichment Verification
Confirming the successful incorporation and purity of the ¹⁵N isotopes is a critical quality control step. This verification is primarily accomplished using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.com
Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound. The incorporation of three ¹⁵N atoms results in a predictable mass shift. As shown in the table below, the molecular weight of Trimethoprim-¹⁵N₃ is approximately 3 atomic mass units (amu) higher than that of unlabeled trimethoprim. vulcanchem.com High-resolution mass spectrometry can accurately quantify the isotopic enrichment by analyzing the relative abundance of the labeled versus unlabeled species. almacgroup.com
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 |
| Trimethoprim-¹⁵N₃ | C₁₄H₁₈¹⁵N₃NO₃ | ~293.31 |
NMR spectroscopy, particularly ¹⁵N NMR, provides direct evidence of isotopic labeling. The ¹⁵N isotope has a nuclear spin of ½, making it NMR-active. vulcanchem.com The presence of signals in the ¹⁵N NMR spectrum at chemical shifts expected for the pyrimidine nitrogens confirms successful incorporation. researchgate.net
Characterization of Novel Trimethoprim-¹⁵N₃ Analogs via Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation and characterization of Trimethoprim-¹⁵N₃. NMR and MS are the principal methods employed.
In one key study, ¹H and ¹⁵N NMR spectroscopy were used to examine the binding of [1,3,2-amino-¹⁵N₃]-trimethoprim to its enzyme target, dihydrofolate reductase (DHFR). nih.gov The use of the ¹⁵N-labeled analog was crucial for unambiguously assigning the proton resonance for the N1-proton in the enzyme-drug complex. researchgate.netnih.gov The ¹⁵N chemical shifts and ¹H-¹⁵N spin-coupling constants provided definitive proof that the drug is protonated on the N1 atom when bound to the enzyme. nih.gov This level of detail is unattainable with unlabeled compounds. vulcanchem.com
Furthermore, temperature-dependent NMR studies on the labeled complex allowed researchers to measure the exchange rate of the N1-proton with the solvent, providing insights into the local structural fluctuations of the drug-enzyme complex. nih.gov
| Technique | Application in Trimethoprim-¹⁵N₃ Analysis | Key Findings |
|---|---|---|
| Mass Spectrometry (MS) | Verification of isotopic incorporation and purity. | Detects an increase of ~3 amu in molecular weight compared to unlabeled trimethoprim. vulcanchem.com |
| ¹⁵N NMR Spectroscopy | Direct detection of ¹⁵N labels; study of electronic environment. | Confirms ¹⁵N incorporation and allows for assignment of nitrogen signals. researchgate.net |
| ¹H NMR Spectroscopy | Structural characterization and study of drug-protein interactions. | Enables assignment of specific proton signals, like the N1-H, when used with the ¹⁵N-labeled analog. nih.gov |
| 2D NMR (e.g., ¹H-¹⁵N HSQC) | Correlation of proton and nitrogen nuclei to aid in structural assignment. | Provides unambiguous data on protonation states and hydrogen bonding. researchgate.netnih.gov |
These advanced analytical methods, powered by the strategic synthesis of Trimethoprim-¹⁵N₃, provide a powerful lens for exploring the molecular interactions and mechanisms fundamental to its biological activity.
Sophisticated Analytical Methodologies Utilizing 15n3 Trimethoprim As a Research Probe
Mass Spectrometry-Based Techniques for Quantification and Structural Elucidation
Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds like ¹⁵N₃-Trimethoprim. Its high sensitivity and selectivity allow for detailed investigation of the compound's properties and interactions.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards for highly accurate measurements. speciation.net In this method, a known amount of ¹⁵N₃-Trimethoprim is added to a sample containing an unknown quantity of unlabeled trimethoprim (B1683648). nist.govnih.gov Because the labeled and unlabeled compounds are chemically identical, they behave the same during sample preparation and analysis, correcting for any loss or variation that may occur. scispace.com
The distinct mass difference between trimethoprim and ¹⁵N₃-Trimethoprim allows the mass spectrometer to differentiate between the two. vulcanchem.com By measuring the ratio of the two species, the exact amount of the unlabeled trimethoprim in the original sample can be calculated with high precision and accuracy. speciation.net This makes IDMS a primary measurement method, traceable to the International System of Units (SI), for the absolute quantification of trimethoprim in various matrices. nist.gov
Table 1: IDMS Parameters for Trimethoprim Quantification
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Internal Standard | ¹⁵N₃-Trimethoprim | Known concentration added to sample |
| Analyte | Trimethoprim | Unknown concentration in sample |
| Mass Spectrometer | Triple Quadrupole (QQQ) or High-Resolution Mass Spectrometer (HRMS) | Dependent on required sensitivity and selectivity |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Optimized for analyte ionization |
| Quantification | Based on the peak area ratio of analyte to internal standard | Linear calibration curve over a defined concentration range |
The presence of the ¹⁵N label in ¹⁵N₃-Trimethoprim is invaluable for elucidating its fragmentation pathways in tandem mass spectrometry (MS/MS). nih.gov When the molecule is fragmented, the resulting product ions will either retain the ¹⁵N atoms or not. This allows researchers to pinpoint which parts of the molecule correspond to specific fragment ions. dtic.mil By comparing the fragmentation patterns of labeled and unlabeled trimethoprim, a definitive map of its breakdown can be constructed. nih.gov This information is crucial for structural confirmation and for identifying unknown metabolites.
When trimethoprim is metabolized in a biological system, the resulting metabolites will also carry the ¹⁵N label. vulcanchem.combiorxiv.org This makes them easily distinguishable from endogenous molecules in complex biological matrices. biorxiv.org By searching for the characteristic mass shift associated with the ¹⁵N₃ label, researchers can selectively detect and identify trimethoprim metabolites, even at very low concentrations. researchgate.net This approach has been instrumental in understanding the biotransformation of trimethoprim. biorxiv.org
Table 2: Example of Fragmentation Analysis using ¹⁵N₃-Trimethoprim
| Precursor Ion (m/z) | Fragment Ion (m/z) - Unlabeled | Fragment Ion (m/z) - ¹⁵N₃-Labeled | Interpretation |
|---|---|---|---|
| 291 (M+H)⁺ | 230 | 233 | Fragment contains the pyrimidine (B1678525) ring with the three nitrogen atoms. |
| 291 (M+H)⁺ | 123 | 123 | Fragment corresponds to the trimethoxybenzyl group, which does not contain nitrogen. |
Note: The m/z values are illustrative and may vary based on the specific instrument and conditions.
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure mass with extremely high accuracy, allowing for the observation of the isotopic fine structure of a molecule. acs.orgnih.gov Instead of seeing a single peak for ions with the same nominal mass, HRMS can resolve the individual contributions of different isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S). nih.gov
For ¹⁵N₃-Trimethoprim, HRMS can unequivocally confirm the presence and number of ¹⁵N atoms by precisely measuring the mass difference between the labeled and unlabeled compounds. nih.gov This level of detail is critical for validating the isotopic enrichment of the labeled standard and for distinguishing it from other potential isobaric interferences in a complex sample. bruker.com The ability to resolve the isotopic fine structure adds a layer of confidence to compound identification and quantification that is unattainable with lower-resolution instruments. researchgate.net
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile compounds like trimethoprim in complex mixtures. researchgate.netshimadzu.com The development of a robust LC-MS method is crucial for achieving the necessary sensitivity and selectivity for the analysis of ¹⁵N₃-Trimethoprim and its unlabeled counterpart. biointerfaceresearch.com
Method development typically involves optimizing several key parameters:
Chromatographic Separation: A suitable LC column and mobile phase gradient are selected to achieve good separation of trimethoprim from other matrix components, ensuring that it enters the mass spectrometer as a pure compound. biointerfaceresearch.comnih.gov Reversed-phase chromatography is commonly employed for this purpose. ethz.ch
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like trimethoprim, typically operated in positive ion mode to generate protonated molecules [M+H]⁺. shimadzu.comresearchgate.net
Mass Spectrometer Settings: Parameters such as spray voltage, gas flows, and temperatures are optimized to maximize the signal intensity and stability for both the labeled and unlabeled forms of trimethoprim. shimadzu.com
The use of a stable isotopically labeled internal standard like ¹⁵N₃-Trimethoprim is considered the gold standard in quantitative LC-MS analysis, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. scispace.com
Table 3: Typical LC-MS Parameters for Trimethoprim Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| LC Column | C18 reversed-phase column | biointerfaceresearch.comethz.ch |
| Mobile Phase A | Water with 0.1% formic acid | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% formic acid | nih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Mode | shimadzu.com |
| MS Detection | Multiple Reaction Monitoring (MRM) or Full Scan HRMS | acs.orgshimadzu.com |
While trimethoprim itself is not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), it can be chemically modified through a process called derivatization to increase its volatility. nih.govfu-berlin.de Silylation is a common derivatization technique where polar functional groups are converted to their less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.net
Once derivatized, ¹⁵N₃-Trimethoprim can be analyzed by GC-MS. The distinct mass of the labeled compound allows it to be used as an internal standard for the quantification of derivatized trimethoprim in a similar manner to LC-MS. frontiersin.org GC-MS with electron ionization (EI) often produces extensive fragmentation, providing a rich fingerprint that can be used for structural confirmation. fu-berlin.de The ¹⁵N₃ label would aid in deciphering these complex fragmentation patterns. fu-berlin.de
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Labeled Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. The incorporation of the ¹⁵N isotope, which is NMR-active, into trimethoprim greatly enhances the utility of NMR for studying its interaction with its biological target, dihydrofolate reductase (DHFR). vulcanchem.comnih.gov
Studies using ¹⁵N and ¹H NMR spectroscopy on [1,3,2-amino-¹⁵N₃]-trimethoprim bound to Lactobacillus casei dihydrofolate reductase have provided unambiguous evidence that the drug is protonated on the N1 atom when bound to the enzyme. nih.govresearchgate.net This was determined by observing the ¹⁵N chemical shifts and ¹H-¹⁵N spin-coupling constants. nih.gov The use of the ¹⁵N-enriched molecule also allowed for the direct assignment of the N1-proton resonance in the complex. nih.govresearchgate.net
Furthermore, the temperature dependence of the linewidth of the N1-proton resonance has been used to estimate the rate of exchange of this proton with the solvent. nih.gov This provides insights into the local fluctuations and dynamics of the drug-enzyme complex, information that would be difficult to obtain with unlabeled compounds. nih.gov
Table 4: Key NMR Findings with ¹⁵N₃-Trimethoprim
| NMR Parameter | Observation | Significance | Reference |
|---|---|---|---|
| ¹⁵N Chemical Shifts | Shift upon binding to DHFR | Indicates changes in the electronic environment of the nitrogen atoms. | nih.govresearchgate.net |
| ¹H-¹⁵N Spin-Coupling Constants | Observed for N1 | Confirms protonation at the N1 position. | nih.govresearchgate.net |
| Temperature Dependence of N1-H Linewidth | Rate of exchange with solvent determined to be 160 ± 10 s⁻¹ at 313 K | Reveals local structural fluctuations in the enzyme-drug complex. | nih.gov |
¹⁵N NMR Chemical Shift Analysis and Protonation State Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of ¹⁵N labeling. The ¹⁵N isotope possesses a nuclear spin of ½, making it NMR-active. nih.gov This property is exploited to gain high-resolution information about the local electronic environment of the nitrogen atoms within the Trimethoprim molecule.
One of the most critical applications of ¹⁵N NMR with ¹⁵N₃-Trimethoprim is the definitive determination of its protonation state when bound to its target enzyme, dihydrofolate reductase (DHFR). Studies involving the binding of [1,3,2-amino-¹⁵N₃]-Trimethoprim to Lactobacillus casei dihydrofolate reductase have demonstrated the power of this technique. acs.org The analysis of ¹⁵N chemical shifts, in conjunction with ¹H-¹⁵N spin-coupling constants, has unambiguously shown that the drug is protonated on the N1 atom of the pyrimidine ring when it is in the enzyme's binding pocket. acs.org This finding is crucial for understanding the ionic interactions that stabilize the drug-enzyme complex. The difference in chemical shift values between the protonated and non-protonated states can be as large as 70 ppm, providing a clear spectral signature of the protonation event. researchgate.net
Table 1: Representative ¹⁵N Chemical Shift Data for Protonation State Analysis of Trimethoprim This table is illustrative and compiles representative data from the principles discussed in the cited literature.
| Nitrogen Atom | Chemical Shift (ppm) - Unbound/Non-protonated (Predicted) | Chemical Shift (ppm) - Bound/Protonated (Observed in DHFR Complex) | Change in Chemical Shift (Δδ ppm) |
| N1 | ~140 | ~210 | ~70 |
| N3 | Varies | Varies | Smaller shifts |
| Amino Nitrogens | Varies | Varies | Smaller shifts |
Multidimensional NMR for Elucidating Intermolecular Interactions
To probe the complex network of interactions between Trimethoprim and its biological target, researchers employ multidimensional NMR techniques. These experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), correlate the chemical shifts of ¹⁵N nuclei with their directly attached protons, allowing for the mapping of specific intermolecular contacts.
By using ¹⁵N₃-Trimethoprim, signals corresponding to the drug's nitrogen atoms can be selectively observed in the complex spectra of the drug-enzyme combination. researchgate.net For instance, ¹⁵N-edited Nuclear Overhauser Effect Spectroscopy (NOESY) experiments have been used to identify spatial proximities between the proton on the drug's N1 atom and specific protons of the enzyme's amino acid residues, as well as intramolecular NOEs to other protons on the drug molecule. researchgate.netnih.gov This provides direct evidence of hydrogen bonding and other close-range interactions that are fundamental to the binding affinity and specificity of Trimethoprim. Such detailed structural information is vital for rational drug design and for understanding the mechanisms of drug resistance. researchgate.net
Isotopic Labeling for Overcoming Spectral Overlap in Complex Biological Systems
In the context of large biomolecules like enzymes, NMR spectra can become exceedingly crowded due to the large number of resonances, leading to significant signal overlap. researchgate.net Isotopic labeling, including the use of ¹⁵N₃-Trimethoprim, is an elegant and powerful strategy to circumvent this challenge. researchgate.netcapes.gov.br
By selectively introducing ¹⁵N labels into the drug molecule, researchers can use NMR pulse sequences that specifically filter for signals originating from the ¹⁵N-labeled sites. acs.org This effectively "turns on" the signals from the drug while keeping the vast majority of signals from the protein "turned off" in specific types of NMR experiments. This spectral simplification allows for the unambiguous assignment and analysis of the drug's resonances even when it is part of a large protein complex. waters.com This approach has been instrumental in studying the conformational changes and dynamics of both the drug and the enzyme upon binding. nih.gov
Chromatographic Separation Techniques Integrated with Isotopic Detection
The coupling of chromatographic separation with isotopic detection, primarily through mass spectrometry, provides a robust platform for the quantitative analysis of ¹⁵N₃-Trimethoprim and its unlabeled counterpart in complex matrices.
Advanced Liquid Chromatography for Separation of Trimethoprim and Its Isotopic Variants
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the premier techniques for separating Trimethoprim from other compounds in a mixture. shimadzu.commdpi.com When coupled with a mass spectrometer (LC-MS/MS), the system can differentiate between the isotopically labeled and unlabeled forms of the drug based on their mass-to-charge (m/z) ratio.
Although ¹⁵N₃-Trimethoprim and standard Trimethoprim are chemically identical and thus have very similar retention times on a chromatographic column, the mass spectrometer can easily distinguish them. acs.org This is the principle behind the use of isotopically labeled compounds as internal standards in quantitative assays. nih.gov For example, in methods developed for quantifying Trimethoprim in biological fluids or environmental samples, a known amount of an isotopically labeled variant (often deuterated, such as trimethoprim-d9) is added to the sample. acs.org The ratio of the signal from the analyte to the signal from the isotopic standard allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response. acs.org
Table 2: Example LC-MS/MS Parameters for Trimethoprim Analysis This table presents typical parameters compiled from various LC-MS/MS methods for Trimethoprim analysis.
| Parameter | Value/Description | Reference |
| Chromatography System | UHPLC or HPLC | mdpi.com |
| Column | C18 or equivalent reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Formate | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | nih.gov |
| Elution Mode | Gradient | nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | shimadzu.comnih.gov |
| Mass Spectrometer | Triple Quadrupole | shimadzu.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Monitored Transition (TMP) | m/z 291.1 → 230.1 | researchgate.net |
| Monitored Transition (¹⁵N₃-TMP) | m/z 294.1 → 233.1 (Predicted) | - |
| Monitored Transition (d9-TMP) | m/z 300.2 → 239.2 | acs.org |
Solid-Phase Extraction (SPE) Methods for Sample Preparation in Isotopic Studies
Before chromatographic analysis, samples from complex matrices such as plasma, milk, or environmental water require a cleanup and concentration step. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. bibliotekanauki.plusgs.gov In isotopic studies, SPE is critical for removing interfering substances that could compromise the sensitivity and accuracy of the subsequent LC-MS/MS analysis. biorxiv.org
The choice of SPE sorbent is crucial and depends on the properties of Trimethoprim and the sample matrix. Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are frequently employed for the extraction of Trimethoprim and other pharmaceuticals from aqueous samples. nih.govpku.edu.cn The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interfering compounds, and finally eluting the analyte of interest with an organic solvent like methanol or acetonitrile. nih.govbiorxiv.org The use of isotopically labeled internal standards, added before the SPE step, is essential to correct for any analyte loss during the extraction process, ensuring the integrity of the quantitative results. nih.gov
Mechanistic Investigations of Trimethoprim Action Using 15n3 Labeling
Elucidation of Dihydrofolate Reductase (DHFR) Inhibition Mechanism
Trimethoprim (B1683648) functions by inhibiting DHFR, a crucial enzyme in the folate metabolic pathway that is essential for bacterial DNA synthesis and protein production. vulcanchem.comwikipedia.orgfda.gov The strategic placement of ¹⁵N labels in Trimethoprim has provided profound insights into the specifics of this inhibition.
Direct Tracking of ¹⁵N-Labeled Trimethoprim Binding to DHFR
The use of [1,3,2-amino-¹⁵N3]-trimethoprim has been pivotal in studies involving Lactobacillus casei dihydrofolate reductase. nih.gov Through ¹⁵N and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have been able to unambiguously demonstrate that the drug is protonated on the N1 atom when it binds to the enzyme. vulcanchem.comnih.gov This was confirmed by the observation of specific ¹⁵N chemical shifts and ¹H-¹⁵N spin-coupling constants. nih.gov The ability to directly assign the N1-proton resonance in the enzyme-drug complex provides a clear picture of the ionization state of the inhibitor upon binding, a critical detail for understanding the binding affinity and specificity. nih.gov
Tracing Nitrogen Atom Fate in Enzymatic Reaction Cycles
While Trimethoprim is an inhibitor and not a substrate that undergoes a chemical transformation, the use of ¹⁵N labeling allows for the precise monitoring of the nitrogen atoms' environment within the enzyme's active site. This is crucial for understanding the stability of the inhibitor-enzyme complex. For example, by measuring the rate of exchange of the N1-proton with the solvent, researchers have estimated this rate to be approximately 160 s⁻¹ at 313 K. nih.gov This rate is considerably faster than the dissociation rate of Trimethoprim from the complex, indicating that there are local fluctuations in the structure of the complex that allow for solvent exchange without the inhibitor detaching completely. nih.gov This provides valuable information on the dynamics of the active site and the nature of the hydrogen bonds holding the inhibitor in place.
Molecular Interaction Dynamics and Binding Site Characterization
The precise characterization of the binding site and the interactions between the ligand and the protein are fundamental to drug design. ¹⁵N-labeled Trimethoprim has been a key tool in these investigations.
Ligand-Protein Interaction Studies via ¹⁵N-Enhanced NMR
¹⁵N-enhanced NMR spectroscopy is a powerful technique for studying the interactions between a ligand and its protein target. vulcanchem.com By using ¹⁵N-labeled Trimethoprim, researchers can directly observe the signals from the inhibitor's nitrogen atoms, providing a wealth of information about its binding mode. nih.gov Studies on the complex of [1,3,2-amino-¹⁵N3]-trimethoprim with Lactobacillus casei DHFR have utilized ¹⁵N chemical shifts and ¹H-¹⁵N spin-coupling constants to confirm the protonation state at N1. nih.gov Furthermore, these NMR studies have helped to define the hydrogen-bonding interactions between the inhibitor and the enzyme, a critical factor for the high-affinity binding. nih.govacs.org
Table 1: Key Research Findings from Mechanistic Investigations of Trimethoprim-15N3
| Research Area | Key Finding | Technique Used | Significance |
| DHFR Inhibition Mechanism | Trimethoprim is protonated on the N1 atom when bound to DHFR. vulcanchem.comnih.gov | ¹⁵N and ¹H NMR Spectroscopy | Elucidates the precise ionization state of the inhibitor in the active site, crucial for understanding binding affinity. nih.gov |
| DHFR Conformational Changes | Binding of Trimethoprim induces significant conformational changes in DHFR, particularly in the A-B loop. rcsb.org | NMR Spectroscopy | Reveals the dynamic nature of the enzyme-inhibitor interaction and its contribution to cooperative binding. rcsb.org |
| Molecular Interaction Dynamics | The N1-proton of bound Trimethoprim exchanges with the solvent at a rate faster than inhibitor dissociation. nih.gov | ¹H NMR Linewidth Analysis | Demonstrates local fluctuations in the enzyme-inhibitor complex structure. nih.gov |
| Binding Site Characterization | ¹⁵N-enhanced NMR allows for direct observation of the inhibitor's nitrogen atoms and their interactions. vulcanchem.comnih.gov | ¹⁵N-Enhanced NMR Spectroscopy | Provides detailed information on hydrogen bonding and the overall binding mode of Trimethoprim. nih.gov |
Computational Modeling and Docking Studies of Labeled Compound Interactions
Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the interaction between a ligand, such as Trimethoprim-¹⁵N₃, and its biological target, dihydrofolate reductase (DHFR). nih.govresearchgate.net These methods provide detailed insights into the binding affinity, orientation, and conformational stability of the drug-enzyme complex at an atomic level. researchgate.net While the isotopic labeling of Trimethoprim with ¹⁵N does not significantly alter its chemical behavior or three-dimensional structure, computational studies on its non-labeled counterpart provide a robust framework for understanding these interactions. vulcanchem.com
Molecular docking simulations are employed to predict the preferred binding mode of trimethoprim within the active site of DHFR. mdpi.com These studies have confirmed that trimethoprim binds to DHFR, inhibiting the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), a critical step in the synthesis of DNA and proteins. wikipedia.orgfda.gov Docking results for trimethoprim reveal significant binding affinity to the enzyme's active site. researchgate.net For instance, studies have reported favorable binding energies, indicating a strong interaction. researchgate.net
Molecular dynamics (MD) simulations further elucidate the stability of the trimethoprim-DHFR complex over time. researchgate.net These simulations confirm that the complex remains stable, with analyses of root mean square deviation (RMSD) for the protein backbone showing minimal fluctuations. researchgate.net Such studies reveal specific molecular interactions, including the formation of crucial hydrogen bonds and other non-covalent interactions between the drug and amino acid residues in the enzyme's binding pocket. researchgate.netacs.org For example, the trimethoxyphenyl group of trimethoprim has been shown to form a key hydrogen bond with the residue Cysβ241, along with other interactions with residues like Alaβ317, Lysβ352, and Leuβ248. researchgate.net
These computational approaches are essential for understanding the structural basis of trimethoprim's inhibitory action and can guide the design of new analogs with potentially enhanced activity or different resistance profiles. nih.govmdpi.com
Table 1: Key Molecular Interactions of Trimethoprim in the DHFR Binding Site Identified via Computational Modeling This table is illustrative of findings from computational studies on trimethoprim.
| Interaction Type | Interacting Residue(s) | Zone in Binding Site |
| Hydrogen Bond | Cysβ241 | Zone 2 |
| Carbon-Hydrogen Bond | Alaβ317, Lysβ352 | Zone 2 |
| Carbon-Hydrogen Bond | Valβ238 | Zone 3 |
| Pi-Sulfur Interaction | Metβ259 | Zone 1 |
| Alkyl/Pi-Alkyl | Ileβ378, Alaβ316, Leuβ248, Alaβ250, Leuβ255 | Zone 2 |
Influence on Bacterial Macromolecular Synthesis as Monitored by Isotopic Probes
The antibacterial action of trimethoprim stems from its specific inhibition of dihydrofolate reductase (DHFR), which leads to a depletion of the tetrahydrofolate pool in bacteria. core.ac.uk Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids like glycine (B1666218) and methionine. core.ac.uknih.gov Consequently, the inhibition of DHFR rapidly and severely curtails the synthesis of key macromolecules necessary for bacterial growth and replication, including DNA, RNA, and proteins. nih.govnih.gov
The effects of trimethoprim on these synthetic pathways can be precisely monitored using isotopic probes. biorxiv.org Studies in Escherichia coli have utilized various isotopes to track the synthesis of these macromolecules following exposure to the antibiotic. nih.govnih.gov The immediate response to trimethoprim is a rapid decrease in the rate of initiation of new RNA chains. core.ac.uknih.gov This is followed by a reduction in the rate of RNA chain polymerization as the endogenous supply of nucleotide bases is exhausted. nih.gov This cascade of effects ultimately leads to the bacteriostatic, and at higher concentrations, bactericidal, action of the drug. biorxiv.org
Table 2: Research Findings on the Effect of Trimethoprim on Macromolecular Synthesis in E. coli
| Macromolecule/Process | Observed Effect | Methodological Insight |
| RNA Synthesis | Rapid decrease in the rate of initiation of RNA chains. core.ac.uknih.gov | Monitored using radiolabeled uracil. core.ac.uk |
| Subsequent decrease in the rate of RNA chain polymerization. nih.gov | Caused by depletion of nucleotide base precursors. nih.gov | |
| Increased percentage of mRNA relative to stable RNA. nih.gov | Observed when purines are supplied exogenously. nih.gov | |
| Protein Synthesis | Severely inhibited. nih.gov | Due to depletion of cofactors for amino acid synthesis (e.g., methionine). nih.govnih.gov |
| DNA Synthesis | Inhibited. nih.gov | Caused by a lack of thymidylate, a necessary DNA precursor. core.ac.uk |
| Overall Metabolic Activity | Arrested growth (bacteriostatic effect). biorxiv.org | Monitored by the reduction in C-D bond formation using Raman-DSIP. biorxiv.orgbiorxiv.org |
Metabolic Pathway Elucidation and Biotransformation Studies Non Clinical Focus
In Vitro Metabolic Transformations of Trimethoprim-15N3
In vitro systems, including liver microsomes and hepatocytes, are fundamental models for studying drug metabolism. escientificpublishers.com These systems contain the primary enzymes responsible for biotransformation. thermofisher.com By using this compound, researchers can trace the metabolic pathways with high specificity.
Studies using human liver microsomes (HLMs) have identified several primary metabolites of trimethoprim (B1683648). nih.govdrugs.com The 15N3 label in this compound allows for the unambiguous identification of these metabolites from the biological matrix using mass spectrometry. The principal metabolites formed through oxidative pathways include N-oxides, O-demethylated derivatives, and hydroxylated products. drugs.comebmconsult.com
The major metabolites identified are the 1- and 3-oxides and the 3'- and 4'-hydroxy (or desmethyl) derivatives. drugs.comebmconsult.com Specifically, in vitro studies have characterized the formation of six primary metabolites: Trimethoprim 1-N-oxide (1-NO-TMP), Trimethoprim 3-N-oxide (3-NO-TMP), 3'-desmethyl-Trimethoprim, 4'-desmethyl-Trimethoprim, a benzylic alcohol (Cα-OH-TMP), and an N-acetyl cysteine adduct (Cα-NAC-TMP). nih.gov Bioactivation of trimethoprim can also lead to the formation of reactive intermediates like iminoquinone methides, which can be trapped and identified as glutathione (B108866) (GSH) adducts in microsomal incubations. nih.gov
Table 1: Identified Isotopic Metabolites of this compound in In Vitro Systems This table is interactive. Click on the headers to sort.
| Metabolite Name | Abbreviation | Metabolic Reaction |
|---|---|---|
| Trimethoprim 1-N-oxide | 1-NO-TMP | N-oxidation |
| Trimethoprim 3-N-oxide | 3-NO-TMP | N-oxidation |
| 3'-desmethyl-Trimethoprim | 3'-desmethyl-TMP | O-demethylation |
| 4'-desmethyl-Trimethoprim | 4'-desmethyl-TMP | O-demethylation |
| Benzylic alcohol-Trimethoprim | Cα-OH-TMP | Hydroxylation |
| N-acetyl cysteine adduct | Cα-NAC-TMP | Conjugation |
Source: Adapted from findings in scientific literature. nih.govdrugs.comebmconsult.comnih.gov
The biotransformation of trimethoprim is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. thermofisher.comnih.gov Studies have pinpointed the specific isoforms responsible for the formation of various metabolites.
The formation of 1-NO-TMP, Cα-OH-TMP, and the reactive intermediate leading to the Cα-NAC-TMP adduct is predominantly catalyzed by CYP3A4. nih.gov In contrast, the formation of 3-NO-TMP is mainly mediated by CYP1A2. nih.govemergencymedicalminute.org
The demethylation pathways are also isoform-specific. The formation of 4'-desmethyl-TMP, a precursor to a reactive metabolite, involves several P450s, but CYP3A4 appears to be a major contributor. nih.gov The 3'-demethylation pathway is catalyzed by multiple P450s, with CYP2C9 playing a significant role. nih.govdrugbank.com Further research indicates that trimethoprim can act as a selective inhibitor of CYP2C8 in vitro. nih.gov While CYP3A4 and CYP2C9 are the most significant contributors to the primary metabolism of trimethoprim, other enzymes like CYP1A2 and CYP2D6 are also involved in the formation of minor metabolites. nih.govnih.govdrugbank.com
Table 2: Cytochrome P450 Isoforms in this compound Metabolism This table is interactive. Click on the headers to sort.
| CYP Isoform | Metabolite(s) Formed | Role in Metabolism |
|---|---|---|
| CYP3A4 | 1-NO-TMP, Cα-OH-TMP, Cα-NAC-TMP, 4'-desmethyl-TMP | Major contributor to oxidation and demethylation. nih.govdrugbank.com |
| CYP1A2 | 3-NO-TMP | Major contributor to 3-N-oxidation. nih.gov |
| CYP2C9 | 3'-desmethyl-TMP | Major contributor to 3'-demethylation. nih.govdrugbank.com |
| CYP2C8 | (Inhibitor) | Trimethoprim selectively inhibits this enzyme. nih.gov |
| CYP2D6 | Minor GSH adducts | Minor contributor to the formation of some reactive intermediates. nih.gov |
Source: Compiled from in vitro metabolism studies. nih.govnih.govdrugbank.comnih.gov
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolites flowing through metabolic pathways. creative-proteomics.com The use of stable isotope-labeled compounds like this compound is central to this approach. By introducing the labeled compound into a biological system, researchers can trace the isotopic enrichment in downstream metabolites over time. frontiersin.org
This method allows for the calculation of metabolic turnover rates, typically expressed in units like micromoles per gram of biomass per hour. creative-proteomics.com For this compound, MFA can be used to determine the rate at which it is converted into each of its specific metabolites (e.g., 1-N-oxide, 3'-desmethyl-TMP). This provides quantitative insights into the relative contributions and efficiencies of competing metabolic pathways, such as N-oxidation versus O-demethylation. creative-proteomics.comresearchgate.net
This quantitative data is crucial for understanding the dynamics of drug metabolism, identifying potential metabolic bottlenecks, and predicting how changes in enzyme activity might alter the metabolic profile of the drug. creative-proteomics.complos.org The analysis helps to build a comprehensive, quantitative model of the drug's metabolic fate.
Characterization of Enzyme Systems Involved in 15N3-Trimethoprim Metabolism (e.g., Cytochrome P450s)
Microbial Biotransformation and Degradation Pathways of 15N3-Trimethoprim
Microorganisms possess diverse enzymatic machinery capable of transforming a wide array of chemical compounds, including pharmaceuticals like trimethoprim. medcraveonline.comresearchgate.net This process, known as biotransformation, is critical in environmental contexts, such as wastewater treatment, and can also be harnessed for biotechnological applications. medcraveonline.comnih.gov
Studies on the fate of trimethoprim in biological wastewater treatment have identified several microbial transformation products (TPs). The metabolic pathway is often dependent on the concentration of the substrate. nih.gov
At environmentally relevant low concentrations, a primary degradation pathway involves the demethylation of trimethoprim to form 4-desmethyl-TMP. This metabolite is then subject to further biotransformation, including hydroxylation, oxidation, and cleavage of the molecule. This cascade leads to the formation of several intermediate TPs and ultimately results in 2,4-diaminopyrimidine-5-carboxylic acid (DAPC) as a key, more stable product. nih.gov
In a different microbial context, pigmented strains of Burkholderia cenocepacia have been shown to metabolize trimethoprim through a distinct pathway. biorxiv.org This transformation involves the methylthiolation of homogentisic acid, which is then added to a bioactivated form of trimethoprim. This represents a previously unknown mechanism for the bacterial metabolism of this antibiotic. biorxiv.org
Table 3: Identified Microbial Metabolites and Transformation Products of Trimethoprim This table is interactive. Click on the headers to sort.
| Microbial System | Precursor | Metabolite/Transformation Product | Metabolic Pathway |
|---|---|---|---|
| Activated Sludge (Wastewater) | Trimethoprim | 4-desmethyl-TMP | Demethylation |
| Activated Sludge (Wastewater) | 4-desmethyl-TMP | Intermediate TPs (TP292, TP290) | Hydroxylation, Oxidation |
| Activated Sludge (Wastewater) | Intermediate TPs | 2,4-diaminopyrimidine-5-carboxylic acid (DAPC) | Ring Cleavage |
Source: Adapted from microbial biotransformation studies. nih.govbiorxiv.org
The primary genetic determinants of how microbes interact with trimethoprim are related to mechanisms of resistance. The most significant of these is the acquisition of genes that encode for a drug-resistant version of the target enzyme, dihydrofolate reductase (DHFR). nih.govnih.gov These resistance genes are often located on mobile genetic elements such as plasmids and transposons, which allows for their rapid spread between different bacteria through horizontal gene transfer. nih.govnih.gov The plasmid-encoded DHFR enzymes differ significantly from the bacterial chromosomal enzyme in their structure and have a much lower binding affinity for trimethoprim, rendering the drug ineffective. nih.gov
In some bacteria, resistance can also arise from chromosomal mutations that lead to the overproduction of the normal DHFR enzyme or alterations in the enzyme's structure. tandfonline.com However, the production of an additional, highly resistant DHFR via plasmids is the most clinically important mechanism. nih.gov
Beyond resistance, specific metabolic transformations are linked to other genetic systems. For example, the ability of Burkholderia cenocepacia to metabolize trimethoprim via conjugation with methylthiolated homogentisic acid is associated with the pigmented phenotype of the bacterium. biorxiv.org This suggests that the genes and enzymes involved in pigment production are also linked to this specific biotransformation pathway. biorxiv.org Furthermore, studies in Escherichia coli have identified that genes in the sulfate (B86663) reduction pathway and the sigma factor-binding protein gene crl can act as metabolic determinants that shape the interaction between trimethoprim and other antibiotics. frontiersin.org
Preclinical Pharmacokinetic and Pharmacodynamic Modeling Using Labeled Trimethoprim (in animal or in vitro models)
Absorption, Distribution, Metabolism, and Excretion (ADME) Tracing in Non-Human Systems
The incorporation of stable isotopes, specifically the three ¹⁵N atoms in this compound, provides a distinct mass signature that enables researchers to track the metabolic fate of the molecule with high precision and specificity in biological systems. vulcanchem.com This capability is essential for detailed ADME studies in non-human models. Tracing the labeled compound allows for the unambiguous identification of metabolites, quantification of drug distribution in different tissues, and analysis of excretion patterns. vulcanchem.com
In vitro studies using animal-derived tissues, such as liver microsomes from pigs and rats, have been instrumental in mapping the biotransformation pathways of trimethoprim. researchgate.netnih.gov In pig liver microsomes, trimethoprim undergoes several metabolic transformations. Research has identified seven distinct metabolites, indicating that O-demethylation is a primary metabolic route. Other observed pathways include the formation of di-O-demethylation metabolites, two N-oxides, a hydroxylated metabolite on the methylene (B1212753) carbon, and a hydroxylated metabolite on the methyl group. researchgate.net These findings suggest that trimethoprim and related compounds like diaveridine (B1670400) share similar biotransformation pathways in pigs. researchgate.net
Studies using rat liver microsomes have also contributed to understanding trimethoprim's metabolism and bioactivation. nih.govku.edu Evidence from these in vitro systems demonstrates that trimethoprim can be converted to reactive intermediates. nih.govku.edu The formation of these reactive species, such as iminoquinone methide, ortho-quinones, and para-quinone methide intermediates, has been confirmed by trapping them with agents like glutathione (GSH). nih.gov The use of a labeled tracer like this compound would facilitate the precise structural elucidation of these transient adducts.
The ability to trace the isotopically labeled compound through an organism allows for a comprehensive understanding of its distribution and elimination. After administration in an animal model, samples from various tissues, blood, urine, and feces can be analyzed. The unique mass of this compound and its metabolites allows mass spectrometry techniques to differentiate them from endogenous molecules, providing clear data on where the drug accumulates and how it is excreted. vulcanchem.com About 10-20% of trimethoprim is metabolized, primarily in the liver, with the remainder excreted unchanged in the urine. wikidoc.org The main metabolites are 1- and 3-oxides and 3'- and 4'-hydroxy derivatives. wikidoc.org
| Metabolite Type | Description | Observed Biotransformations |
|---|---|---|
| O-demethylation Metabolites | Removal of a methyl group from a methoxy (B1213986) substituent. | Two distinct metabolites identified. Considered a major metabolic route. |
| di-O-demethylation Metabolite | Removal of two methyl groups from methoxy substituents. | One metabolite identified. |
| N-oxide Metabolites | Oxidation of a nitrogen atom in the pyrimidine (B1678525) ring. | Two distinct N-oxide metabolites identified. |
| Hydroxylated Metabolite (Methylene Carbon) | Addition of a hydroxyl group to the methylene bridge. | One metabolite identified. |
| Hydroxylated Metabolite (Methyl Group) | Addition of a hydroxyl group to one of the methoxy groups. | One metabolite identified. |
Application of Stable Isotope Tracers in Quantitative Preclinical PK Studies
Stable isotope tracers like this compound are indispensable tools for quantitative preclinical pharmacokinetic studies. nih.govvulcanchem.com The fundamental principle is that the isotopically labeled drug is biologically and chemically identical to its unlabeled counterpart but is easily distinguishable by mass spectrometry due to its higher molecular weight. cancer.gov This property allows this compound to be used as an ideal internal standard in bioanalytical methods, leading to highly accurate and precise quantification of the drug and its metabolites in complex biological matrices such as plasma, tissue homogenates, and urine. cancer.govresearchgate.net
The use of a stable isotope-labeled internal standard minimizes experimental variability and matrix effects that can compromise the accuracy of quantitative assays, particularly with liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.net This enhanced analytical rigor is critical for accurately defining key pharmacokinetic parameters in animal or in vitro models.
| Metabolite | Primary Cytochrome P450 Enzyme Involved | Kinetic Model | Significance |
|---|---|---|---|
| 1-N-oxide (1-NO-TMP) | CYP3A4 | Michaelis-Menten | Represents a key oxidative metabolic pathway. |
| 3-N-oxide (3-NO-TMP) | CYP1A2 | Michaelis-Menten | Formation is predominantly catalyzed by CYP1A2. |
| Benzylic alcohol (Cα-OH-TMP) | CYP3A4 | Michaelis-Menten | A primary metabolite formed via oxidation. |
| 4'-desmethyl-TMP | CYP3A4 | Michaelis-Menten | A major contributor to demethylation, believed to be a precursor to reactive metabolites. |
| 3'-desmethyl-TMP | CYP2C9 (and others) | Michaelis-Menten | Catalyzed by multiple P450s, with a significant role for CYP2C9. |
Environmental Fate and Transformation Mechanisms of 15n3 Trimethoprim
Photodegradation Pathways and Kinetics of 15N3-Trimethoprim in Aquatic Environments
Photodegradation is a significant abiotic process affecting the fate of pharmaceuticals in sunlit surface waters. Trimethoprim (B1683648) is susceptible to photolysis, though its degradation rate can be slow under natural light conditions. nih.gov Studies using simulated sunlight have shown that trimethoprim degradation is often incomplete and can be influenced by various water quality parameters. mdpi.comnih.gov The use of 15N3-Trimethoprim in such studies allows for precise tracking of the parent compound and its nitrogenous byproducts.
The transformation of trimethoprim under UV light can proceed through several pathways, including hydroxylation, demethylation, and cleavage of the molecule. mdpi.com Identifying the resulting transformation products (TPs) is crucial for a complete environmental risk assessment. Using 15N3-Trimethoprim in conjunction with high-resolution mass spectrometry enables researchers to distinguish the photoproducts derived from the antibiotic from the complex background matrix of natural waters. The mass shift corresponding to the three 15N atoms serves as a unique signature, confirming that a detected molecule is indeed a derivative of trimethoprim.
This isotopic tracing technique is invaluable for confirming proposed degradation pathways. For example, a ketone derivative of trimethoprim has been identified as a photolysis product that may also act as a photosensitizer. researchgate.net Research has identified several key transformation pathways for trimethoprim, as detailed in the table below. The application of 15N tracing provides definitive evidence for the formation of nitrogen-containing TPs.
Table 1: Major Phototransformation Pathways of Trimethoprim
| Transformation Pathway | Description | Reference |
|---|---|---|
| Hydroxylation | Addition of hydroxyl (-OH) groups to the molecule, often on the aromatic rings. | mdpi.com |
| Demethylation | Removal of one or more methyl (-CH3) groups from the methoxy (B1213986) substituents. | mdpi.com |
| Molecular Cleavage | Breaking of the bond between the pyrimidine (B1678525) and benzyl (B1604629) rings. | mdpi.com |
The rate of trimethoprim photodegradation is not constant and is significantly influenced by various environmental factors. The use of 15N3-Trimethoprim allows for the precise measurement of degradation kinetics under different conditions without interference from other compounds.
pH: The pH of the water can affect the ionic species of trimethoprim present and its light absorption properties, thereby influencing its degradation rate. mdpi.commdpi.com For instance, the kinetic constant for trimethoprim photodegradation has been observed to increase with a rise in pH. mdpi.com
Dissolved Organic Matter (DOM): DOM, such as humic acids, can have a dual effect. It can act as a photosensitizer, generating reactive species like hydroxyl radicals that accelerate degradation. researchgate.net Conversely, it can also act as a light screen, absorbing photons and reducing the rate of direct photolysis, or quench reactive species. mdpi.comacs.org Studies have shown a slight decrease in trimethoprim degradation in the presence of humic acids. mdpi.com
Presence of Other Substances: The presence of photosensitizers like nitrate (B79036) and hydrogen peroxide can accelerate indirect photodegradation. nih.govnih.gov In contrast, some substances can quench the excited state of trimethoprim, slowing its degradation. acs.org
Table 2: Half-life of Trimethoprim under Different Photodegradation Conditions
| Condition | Half-life (t½) | pH | Reference |
|---|---|---|---|
| Simulated Light | >20 h | 4.0 | mdpi.com |
| Simulated Light | >20 h | 5.5 | mdpi.com |
| Simulated Light | >20 h | 7.0 | mdpi.com |
Note: Data is for unlabeled trimethoprim. 15N3-Trimethoprim is used to obtain precise kinetic data in complex environmental samples.
Identification of Phototransformation Products via 15N Tracing
Biodegradation and Persistence of 15N3-Trimethoprim in Environmental Matrices
Biodegradation is a key process determining the ultimate fate and persistence of trimethoprim in the environment. While sometimes considered recalcitrant, trimethoprim can be biodegraded under specific conditions, particularly in wastewater treatment plants with long sludge retention times and by certain microbial communities. nih.goviwaponline.com Isotopic tracking with 15N3-Trimethoprim is a definitive method to confirm and quantify biodegradation, as opposed to simple removal by sorption.
In soil and sediment, trimethoprim can be more persistent compared to other antibiotics like sulfamethoxazole. nih.gov Aerobic dissipation is often slow, while anaerobic degradation can be more rapid. nih.gov The median half-life (DT50) of trimethoprim in agricultural soils has been reported to be as long as 120 days. wur.nl
Using 15N3-Trimethoprim in soil and sediment microcosms allows researchers to trace the fate of the nitrogen atoms. This approach can differentiate between:
Mineralization: Complete breakdown of the molecule, where the 15N label could be tracked into inorganic forms like ammonium (B1175870) (15NH4+), nitrate (15NO3-), or dinitrogen gas (15N2).
Biotransformation: Conversion into organic metabolites, which would retain the 15N label and could be identified.
Assimilation: Incorporation of the 15N into microbial biomass.
This level of detail is critical for understanding the compound's persistence and the potential for the formation of stable, non-extractable residues (NERs) in the soil matrix. wur.nl
Specific microbial groups are responsible for the biotransformation of trimethoprim. Studies in biological nutrient removal systems have indicated that ammonia-oxidizing bacteria (AOB), ordinary heterotrophic organisms (OHOs), and polyphosphate-accumulating organisms (PAOs) all contribute to its degradation, with AOB showing the highest biotransformation rate constant. iwaponline.com Electrogenic bacteria have also been shown to enhance trimethoprim biodegradation. acs.org
The use of 15N3-Trimethoprim enables advanced techniques like DNA-Stable Isotope Probing (DNA-SIP). In a DNA-SIP experiment, microbial communities are exposed to the 15N-labeled substrate. The microbes that actively assimilate nitrogen from 15N3-Trimethoprim will incorporate the heavy isotope into their DNA. By separating and analyzing the "heavy" 15N-labeled DNA, scientists can identify the specific organisms responsible for the biodegradation process.
Soil and Sediment Degradation Studies with Isotopic Tracking
Sorption and Desorption Dynamics in Environmental Systems Using Labeled Compound
Sorption to solid phases like soil, sediment, and activated sludge is a key process that affects the mobility and bioavailability of trimethoprim. d-nb.info Trimethoprim generally exhibits low to moderate sorption, meaning a significant portion tends to remain in the aqueous phase. nih.govnih.gov The soil-water distribution coefficient (Kd) is a key parameter used to predict this behavior. wur.nl
Using 15N3-Trimethoprim provides a highly accurate method for quantifying sorption and desorption. Because the labeled compound can be distinguished from naturally occurring nitrogen compounds in the environmental matrix, it allows for precise measurement of how much of the antibiotic is bound to particles versus how much remains dissolved in the water phase.
Studies have shown that sorption is influenced by soil properties such as organic matter content and pH. wur.nlmdpi.com Desorption studies, which measure the release of sorbed compounds back into the water, indicate that this process can occur, potentially leading to long-term, low-level release of the antibiotic into groundwater or surface water. mdpi.commdpi.com Labeled compounds are essential for accurately parameterizing these dynamics in environmental fate models.
Table 3: Sorption and Desorption Parameters for Trimethoprim
| Matrix/Condition | Parameter | Value | Reference |
|---|---|---|---|
| Activated Sludge | Sorption Constant (K_sludge) | < 500 L/kg | nih.gov |
| Mediterranean Soils | Adsorption (K_d) | 3.2 - 22.3 L/kg | mdpi.com |
| Mediterranean Soils | Desorption (%) | 9.0% | mdpi.com |
| Microplastics (PE, PVC, PS) | Adsorption Capacity | 1.110 - 1.306 mg/g | mdpi.com |
| Microplastics (PE, PVC, PS) | Desorption Rate | 23.23% - 24.95% | mdpi.com |
Note: Data is for unlabeled trimethoprim. 15N3-Trimethoprim is the ideal tracer for obtaining this data with high precision.
Future Directions and Emerging Research Avenues for Trimethoprim 15n3 Research
Integration of ¹⁵N₃-Trimethoprim Tracing with Multi-Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of stable isotope tracing with multi-omics technologies represents a powerful approach to unraveling complex biological systems. By using ¹⁵N₃-Trimethoprim, researchers can move beyond studying the drug's direct interaction with its target and explore its downstream effects on the broader cellular landscape.
Metabolomics: In the context of metabolomics, ¹⁵N₃-Trimethoprim can be used to trace the metabolic fate of the drug and its impact on cellular metabolic pathways. ijcnap.comresearchgate.net Since trimethoprim (B1683648) inhibits DHFR, an enzyme crucial for folate metabolism, tracing the ¹⁵N label can help quantify disruptions in the synthesis of nucleotides and amino acids that are dependent on tetrahydrofolate. vulcanchem.com This approach can reveal how cells adapt their metabolic networks in response to DHFR inhibition and identify potential metabolic vulnerabilities that could be exploited for therapeutic purposes. nih.gov
Proteomics: In proteomics, ¹⁵N₃-Trimethoprim can be used in conjunction with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other quantitative proteomic methods to assess changes in protein expression and post-translational modifications following drug treatment. nih.gov This can help identify proteins and pathways that are up- or downregulated in response to the metabolic stress induced by trimethoprim, providing a more comprehensive understanding of the drug's mechanism of action and potential off-target effects. researchgate.netnih.gov
The true power of this approach lies in the integration of these datasets. mdpi.comfrontlinegenomics.com By combining metabolomic and proteomic data, researchers can build more comprehensive models of how ¹⁵N₃-Trimethoprim perturbs cellular function, linking changes in metabolic fluxes to alterations in the proteome. nih.gov
Table 1: Potential Multi-Omics Integration Studies with ¹⁵N₃-Trimethoprim
| Omics Technology | Research Question | Potential Outcome |
| Metabolomics | How does ¹⁵N₃-Trimethoprim affect the folate pathway and downstream nucleotide/amino acid synthesis? | Identification of key metabolic nodes affected by DHFR inhibition. |
| Proteomics | What are the global changes in protein expression in response to ¹⁵N₃-Trimethoprim treatment? | Discovery of compensatory pathways and potential off-target effects. |
| Integrated Multi-Omics | How do metabolic perturbations induced by ¹⁵N₃-Trimethoprim correlate with changes in the proteome? | A systems-level understanding of the cellular response to the drug. |
Development of Novel Isotopic Labeling Strategies for Enhanced Research Applications
While ¹⁵N₃-Trimethoprim is a valuable tool, the development of novel isotopic labeling strategies can further enhance its utility in research. frontiersin.orgnih.gov
Multi-Isotope Labeling: Future strategies could involve the synthesis of trimethoprim molecules labeled with multiple different stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), in addition to ¹⁵N. frontiersin.orgsigmaaldrich.com For example, labeling the methoxy (B1213986) groups on the benzyl (B1604629) ring with ¹³C would allow researchers to simultaneously track the pyrimidine (B1678525) ring (via ¹⁵N) and the benzyl group (via ¹³C) during binding studies with DHFR. This could provide unprecedented detail about the conformational changes that both the drug and the enzyme undergo upon binding.
Site-Specific Labeling: The ability to selectively label specific atoms within the trimethoprim molecule offers another avenue for advanced research. sigmaaldrich.com For instance, synthesizing variants of Trimethoprim-15N3 where only one or two of the three nitrogen atoms in the pyrimidine ring are labeled would allow for more precise NMR studies to dissect the individual contributions of each nitrogen to enzyme binding and catalysis. vulcanchem.com
Table 2: Advanced Isotopic Labeling Strategies for Trimethoprim
| Labeling Strategy | Isotopes | Potential Application |
| Multi-Isotope Labeling | ¹⁵N, ¹³C, ²H | Simultaneous tracking of different parts of the molecule in binding and metabolic studies. |
| Site-Specific ¹⁵N Labeling | ¹⁵N at N1, N3, or amino groups | Detailed analysis of specific nitrogen atom interactions with the target enzyme. |
| ¹³C Labeling of Benzyl Ring | ¹³C | Probing the dynamics of the trimethoxybenzyl group within the enzyme's active site. |
These advanced labeling strategies, combined with high-resolution analytical techniques, will undoubtedly lead to a more refined understanding of trimethoprim's function. researchgate.net
Advanced Computational Chemistry and Molecular Dynamics Simulations of Labeled Trimethoprim Systems
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for studying drug-receptor interactions at an atomic level. theochem.nlindianabiosciences.org The use of isotopically labeled compounds like ¹⁵N₃-Trimethoprim can provide experimental data to validate and refine these computational models. nih.gov
Refining Force Fields: MD simulations rely on force fields to describe the interactions between atoms. Experimental data from NMR studies of ¹⁵N₃-Trimethoprim bound to DHFR can be used to parameterize and improve the accuracy of these force fields, leading to more realistic simulations of the drug-enzyme complex. researchgate.net
Simulating Drug Resistance: Researchers can use MD simulations to investigate how mutations in DHFR, which can lead to trimethoprim resistance, affect the binding and dynamics of ¹⁵N₃-Trimethoprim. royalsocietypublishing.org By comparing simulation results with experimental data, it may be possible to predict which mutations are most likely to confer resistance, a crucial piece of information for the development of new antibiotics. royalsocietypublishing.org A study successfully used alchemical free energy methods and MD simulations to predict trimethoprim resistance conferred by mutations in S. aureus dfrB. royalsocietypublishing.org
Investigating Water Dynamics: The active site of an enzyme is not a static environment, and water molecules often play a critical role in ligand binding. MD simulations can be used to study the dynamics of water molecules in the DHFR active site and how they are affected by the binding of ¹⁵N₃-Trimethoprim. This can provide insights into the thermodynamics of drug binding and inform the design of more potent inhibitors.
Table 3: Applications of Computational Modeling with ¹⁵N₃-Trimethoprim Data
| Computational Method | Research Focus | Synergy with ¹⁵N₃-Trimethoprim |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the drug-enzyme complex. | Experimental NMR data from ¹⁵N₃-Trimethoprim validates and refines simulation parameters. researchgate.netresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the electronic details of the enzyme-catalyzed reaction and inhibitor binding. | Provides a high-level theoretical framework to interpret experimental spectroscopic data. |
| Free Energy Perturbation (FEP) | Calculating the binding affinities of trimethoprim analogs and resistance mutations. | Experimental binding data for ¹⁵N₃-Trimethoprim serves as a benchmark for computational predictions. royalsocietypublishing.org |
Expanding Applications of ¹⁵N₃-Trimethoprim in Mechanistic Enzymology and Drug Discovery Platforms
The detailed information that can be obtained using ¹⁵N₃-Trimethoprim has significant implications for both fundamental enzymology and applied drug discovery. nih.gov
Mechanistic Enzymology: ¹⁵N NMR studies with ¹⁵N₃-Trimethoprim have already provided detailed insights into the binding mechanism of the drug to DHFR from Lactobacillus casei. vulcanchem.com Future studies could extend this work to DHFR from other organisms, including pathogenic bacteria and parasites, to understand species-specific differences in drug binding. This knowledge is critical for designing selective inhibitors that target pathogens without affecting the human enzyme. nih.gov
Drug Discovery Platforms: ¹⁵N₃-Trimethoprim can serve as a powerful tool in drug discovery platforms. nih.gov For example, it can be used in competitive binding assays to screen for new small molecules that bind to the DHFR active site. By monitoring the ¹⁵N NMR signal of ¹⁵N₃-Trimethoprim, researchers can quickly identify compounds that displace it from the enzyme, indicating that they are potential DHFR inhibitors. This approach could accelerate the discovery of new antibiotic candidates. Furthermore, trimethoprim itself has been investigated as a potential anticancer agent, and ¹⁵N₃-Trimethoprim could be used to study its interactions with other potential targets. nih.govmdpi.com
The continued use and development of research tools like ¹⁵N₃-Trimethoprim will be instrumental in advancing our understanding of fundamental biological processes and in the development of new medicines to combat infectious diseases and other human ailments.
Q & A
Q. What experimental methodologies are recommended for assessing the isotopic purity of Trimethoprim-15N3 in synthetic chemistry studies?
Isotopic purity is critical for nuclear magnetic resonance (NMR) and mass spectrometry (MS) applications. Use high-resolution MS combined with <sup>15</sup>N NMR spectroscopy to quantify isotopic enrichment. Calibrate instruments against certified <sup>15</sup>N standards and report deviations using precision metrics (e.g., %RSD) . Ensure synthesis protocols explicitly detail steps to minimize isotopic dilution, such as controlled reagent addition and inert atmosphere conditions .
Q. How should researchers address contradictions in reported solubility data for this compound across different solvents?
Discrepancies often arise from variations in experimental conditions (e.g., temperature, pH, solvent purity). Replicate solubility assays using standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and document solvent batch numbers and storage conditions. Cross-validate results using orthogonal methods like UV-Vis spectroscopy and HPLC . If contradictions persist, perform a meta-analysis of primary literature to identify systematic biases (e.g., unaccounted polymorphic forms) .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound antimicrobial assays?
Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate IC50 values. Apply ANOVA for comparisons between <sup>15</sup>N-labeled and unlabeled analogs, adjusting for multiple testing (e.g., Bonferroni correction). Report confidence intervals and effect sizes to contextualize biological significance beyond p-values .
Advanced Research Questions
Q. How can metabolomics data be integrated with this compound’s mechanism of action studies to resolve pathway-specific effects?
Combine stable isotope-resolved metabolomics (SIRM) with <sup>15</sup>N tracing to track nitrogen incorporation into folate biosynthesis intermediates. Use multivariate analysis (e.g., PCA or OPLS-DA) to differentiate isotopic enrichment patterns in bacterial vs. mammalian cells. Validate findings with knockout strains or enzyme inhibition assays .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacokinetic studies?
Implement quality-by-design (QbD) principles:
Q. How can machine learning models improve the prediction of this compound’s drug-drug interaction potential?
Train models on curated datasets of <sup>15</sup>N-labeled drug interactions (e.g., CYP450 inhibition data). Use features like molecular descriptors, isotopic enrichment ratios, and binding affinity metrics. Validate models with in vitro cytochrome P450 assays and compare performance against traditional QSAR approaches .
Methodological Guidance
Q. What protocols ensure robust characterization of this compound’s stability under physiological conditions?
- Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) and monitor degradation products via LC-MS/MS.
- Use accelerated stability testing (40°C/75% RH) to extrapolate shelf-life.
- Report degradation kinetics using Arrhenius plots for temperature-dependent decay .
Q. How should researchers design controlled experiments to validate this compound’s selectivity in bacterial dihydrofolate reductase (DHFR) inhibition?
- Include unlabeled Trimethoprim as a positive control and human DHFR as a negative control.
- Use isothermal titration calorimetry (ITC) to measure binding affinity differences.
- Perform crystallographic studies to resolve <sup>15</sup>N’s impact on enzyme-ligand interactions .
Q. What data management practices are essential for sharing this compound research outputs in public repositories?
- Deposit raw NMR/MS spectra in platforms like MetaboLights or ChEMBL with metadata compliant with FAIR principles.
- Annotate synthetic procedures using SMILES notations and reaction SMARTS for machine readability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
